3-呋喃醛

描述

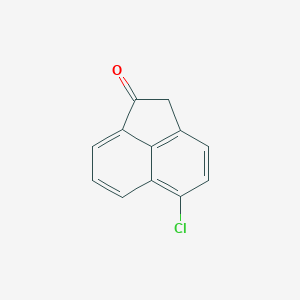

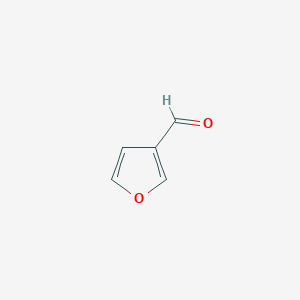

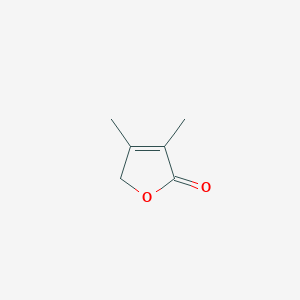

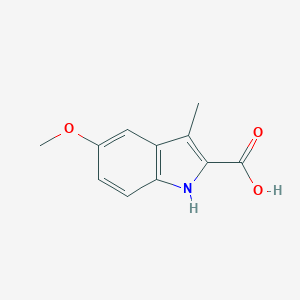

3-Furaldehyde, also known as furfural, is an organic compound derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. It is a heterocyclic aldehyde, with a furan ring bearing an aldehyde group. This compound is of significant interest due to its applications in various chemical syntheses and its role as a precursor to other furan derivatives.

Synthesis Analysis

The synthesis of 3-furaldehyde derivatives has been explored in several studies. For instance, a novel series of tetra-substituted furan[3,2-b]pyrroles was synthesized from a simple furaldehyde, showcasing the versatility of 3-furaldehyde as a starting material for complex organic compounds . Additionally, 5-pyridyl- and 5-aryl-2-furaldehydes were prepared from furaldehyde diethyl acetal through a multi-step process involving palladium-catalyzed cross-coupling with triorganozincates . A general approach to 5-substitution of 3-furaldehydes was also reported, demonstrating the conversion of 3-furaldehyde into various disubstituted furans .

Molecular Structure Analysis

The molecular structure of 3-furaldehyde has been studied using various spectroscopic methods. For example, the structural and spectral studies of nickel(II), copper(II), and cadmium(II) complexes of 3-furaldehyde thiosemicarbazone revealed how the metal ions coordinate with the sulfur atom and the azomethine nitrogen atom of the ligand . In another study, the photoisomerization and photochemistry of matrix-isolated 3-furaldehyde were investigated, identifying two conformers with trans and cis orientations of the O=C-C=C dihedral angle .

Chemical Reactions Analysis

3-Furaldehyde participates in a variety of chemical reactions. It has been used in the synthesis of 3,5-bis(acrylaldehyde) BODIPY, which exhibited selective detection of cysteine and homocysteine in living cells . Reactions with hippuric acid led to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the reactivity of various furan-2-carboxaldehyde derivatives being discussed . The photochemical reaction of aldehydes with furans resulted in the synthesis of substituted oxetanes, highlighting the reactivity of 3-furaldehyde under photochemical conditions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-furaldehyde are influenced by its aldehyde group and furan ring. Its thermal decomposition mechanisms were elucidated in a study where furfural underwent unimolecular decomposition to furan and CO at high temperatures . The reactivity of 3-furaldehyde with 4-hydroxy-5-methyl-3(2H)-furanone was reinvestigated, leading to the isolation of novel compounds and providing insights into the Maillard reaction . These studies contribute to a deeper understanding of the stability, reactivity, and decomposition pathways of 3-furaldehyde and its derivatives.

科学研究应用

光化学和构象研究

3-呋喃醛(3FA)一直是光化学研究的一个课题,特别是在光异构化研究中。Kuş、Reva和Fausto(2010)进行的研究探讨了在氩基质中分离的3FA的光异构化和光化学。他们的研究提供了关于分子构象及其相对稳定性的见解,以及紫外辐射的影响,导致化合物的部分异构化和脱羰基化(Kuş,Reva和Fausto,2010)。

蜂蜜分析中的应用

已确定3-呋喃醛是蜂蜜中的一个组分。Spano等人(2009)开发了一种直接的RP-HPLC方法,用于确定蜂蜜中各种呋喃醛和酸,包括3-呋喃醛。该方法有助于分析不同年龄、植物和地理来源的蜂蜜样品(Spano et al., 2009)。

催化氧化研究

Carlini等人(2005)研究了5-羟甲基-2-呋喃醛(HMF)的选择性氧化为呋喃-2,5-二醛,考虑了不同条件和催化剂。这项研究对于理解呋喃化合物的氧化过程,包括3-呋喃醛的衍生物(Carlini et al., 2005),具有重要意义。

结构和光谱研究

衍生自3-呋喃醛的化合物的结构和光谱性质一直是一个研究课题。Jouad等人(2002)研究了由3-呋喃醛衍生的硫脲肼,分析了它们的结构和光谱特性。这项研究为3-呋喃醛衍生物的化学性质和潜在应用提供了宝贵信息(Jouad et al., 2002)。

合成和化学反应

Gauthier等人(2002)探讨了使用钯催化的交叉偶联程序合成5-吡啶基-2-呋喃醛。这项研究有助于发展涉及3-呋喃醛及其衍生物的合成方法(Gauthier et al., 2002)。

气体吸附和有机蒸气应用

Li等人(2016)展示了呋喃醛,包括3-呋喃醛,在微孔聚胺酰胺合成中的应用。这些材料在气体和有毒有机蒸气的吸附方面表现出潜力,突显了3-呋喃醛的工业应用(Li et al., 2016)。

取代和转化研究

Lee等人(1992)报道了3-呋喃醛转化为各种取代呋喃的过程,有助于理解呋喃化学并在合成和工业过程中的潜在应用(Lee et al., 1992)。

安全和危害

3-Furaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .

作用机制

Target of Action

It’s known that furanic aldehydes, including 3-furaldehyde, are highly toxic to microorganisms

Mode of Action

Furanic aldehydes are known to have biological effects and act as inhibitors in fermentation processes . The specific interactions between 3-Furaldehyde and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Furanic aldehydes, including 3-Furaldehyde, are known to affect various biochemical pathways. They are known to inhibit fermentation processes . The oxidation and/or reduction to the furanic alcohol and acid forms constitute the initial steps of the biological pathways for furfural and 5-hydroxymethyl-2-furaldehyde (HMF) degradation

Action Environment

It’s known that furanic aldehydes, including 3-furaldehyde, are highly toxic to microorganisms , suggesting that the microbial environment could influence the compound’s action and efficacy.

属性

IUPAC Name |

furan-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVSIHIBYRHSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198076 | |

| Record name | 3-Furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.33 [mmHg] | |

| Record name | 3-Furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

498-60-2 | |

| Record name | 3-Furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FURANCARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-furaldehyde?

A1: The molecular formula of 3-furaldehyde is C5H4O2, and its molecular weight is 96.08 g/mol. []

Q2: What spectroscopic data is available for 3-furaldehyde?

A2: Researchers have used FTIR spectroscopy to study matrix-isolated 3-furaldehyde, identifying vibrational signatures of its trans and cis conformers. [] Additionally, 1H and 13C NMR spectral data have been used to characterize furfurylideneimidazolinones synthesized from 3-furaldehyde derivatives. []

Q3: How does the presence of 3-furaldehyde in wood affect its properties after treatment with sulfate and hydroxyl radicals?

A3: While advanced oxidation processes effectively reduce terpenes and alcohols in Pinus radiata wood, they increase emissions of acetic acid and 3-furaldehyde. [] This suggests that the treatment degrades certain wood components, potentially impacting its properties.

Q4: Is 3-furaldehyde a reliable indicator of honey freshness?

A4: While 5-hydroxymethyl-2-furaldehyde (HMF) is a well-established freshness parameter for honey, 3-furaldehyde, along with other furanic compounds, can provide additional insights into honey quality. High levels of these compounds, even in fresh honey, might indicate adulteration or improper storage. []

Q5: What is the role of 3-furaldehyde in the synthesis of furo[2,3-c]pyridine?

A5: 3-Furaldehyde is a key starting material in the synthesis of furo[2,3-c]pyridine. It is first converted to β-(3-furyl)acrylic acid, which undergoes a series of transformations, ultimately leading to the formation of the desired furo[2,3-c]pyridine framework. []

Q6: Have there been any computational studies on the reactions of 3-furaldehyde with atmospheric oxidants?

A6: Yes, time-dependent DFT calculations have been used to study the photoisomerization of 3-furaldehyde, explaining the observed trans-to-cis ratio in an argon matrix. []

Q7: How does the position of the aldehyde group affect the reactivity of furanaldehydes with chlorine atoms?

A7: Studies on the kinetics of chlorine atom reactions with 2-furaldehyde, 3-furaldehyde, and 5-methyl-2-furaldehyde suggest that the position of the aldehyde group has minimal impact on the reaction rate. This implies that the chlorine atom likely adds to the double bond of the aromatic ring rather than abstracting the aldehydic hydrogen. []

Q8: Can 3-furaldehyde be used to synthesize compounds with carbonic anhydrase inhibitory activity?

A8: Yes, researchers have utilized metalation chemistry, initially developed for 3-furaldehyde, to synthesize a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. Several of these compounds demonstrate potent inhibition of carbonic anhydrase II. []

Q9: How does potassium impregnation affect the stability of bio-oil derived from beech wood?

A9: Potassium impregnation increases the viscosity of beech wood bio-oil during stability tests, indicating increased polymerization due to the presence of inorganics. This highlights the importance of controlling inorganic content for bio-oil stability. []

Q10: Are there any safety concerns associated with 3-furaldehyde?

A10: While 3-furaldehyde occurs naturally in various foods, high concentrations can be harmful. The compound's safety profile and potential long-term effects require further investigation. []

Q11: What analytical techniques are commonly used to identify and quantify 3-furaldehyde in complex matrices?

A11: Several analytical techniques are used to study 3-furaldehyde:

- GC-MS: This technique is frequently employed for identifying and quantifying 3-furaldehyde in various samples, including honey [, , ], bio-oil [, ], and plant extracts. []

- HS-SPME/GC/MS: This technique, coupled with chemometric analysis, enables the differentiation of honey varieties based on their volatile profiles, including 3-furaldehyde. []

- HPLC: This method is valuable for separating and quantifying furanic compounds, including 3-furaldehyde, in complex mixtures like honey. []

- Electrochemical methods: Square wave voltammetry on an Hg electrode shows promise for the simultaneous determination of 3-furaldehyde and other furanic compounds in honey. []

Q12: How does the presence of phosphorus affect the formation of 3-furaldehyde during biomass pyrolysis?

A12: Phosphorus impregnation of beech wood leads to an increased formation of 3-furaldehyde and levoglucosenone during pyrolysis, suggesting a catalytic role of phosphorus in the rearrangement and dehydration reactions. []

Q13: Can 3-furaldehyde contribute to environmental pollution?

A13: 3-Furaldehyde is found in emissions from wood treated with certain oxidation processes, suggesting a potential for air quality impact. [] Further research is needed to fully understand its environmental fate and effects.

Q14: What is the historical significance of 3-furaldehyde in chemical research?

A14: 3-Furaldehyde has served as a vital starting material and building block for various synthetic transformations, contributing to the advancement of organic chemistry methodologies. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)

![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)